molecular formula C9H15N3S B8818485 Ethyl Pramipexole CAS No. 1254579-15-1

Ethyl Pramipexole

Cat. No.: B8818485
CAS No.: 1254579-15-1
M. Wt: 197.30 g/mol
InChI Key: AXRIBUURQVTZPJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Pramipexole is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of ethyl pramipexole suggests rapid absorption with peak plasma concentrations occurring approximately two hours post-administration. Its bioavailability exceeds 90%, indicating minimal first-pass metabolism. The compound has a terminal half-life of about 8-12 hours depending on the patient's age .

Parkinson's Disease

This compound has potential applications in the treatment of Parkinson's disease due to its dopaminergic effects. Clinical trials have demonstrated significant improvements in motor function and activities of daily living among patients treated with pramipexole compared to placebo .

Restless Legs Syndrome

The compound has been studied for its efficacy in treating restless legs syndrome, showing improvements in sleep quality and symptom severity. The FDA approved pramipexole for this indication based on robust clinical trial data demonstrating its effectiveness .

Chronic Pain Management

Recent studies suggest that this compound may help mitigate morphine tolerance and withdrawal symptoms, making it a candidate for adjunct therapy in chronic pain management .

Bipolar Depression

Emerging research indicates that this compound may have antidepressant properties, particularly in treatment-resistant cases of bipolar disorder. Studies have shown positive outcomes when combined with other therapeutic agents like selegiline .

Case Studies

Several case studies illustrate the therapeutic benefits of this compound:

  • Case Study 1 : A patient with early-stage Parkinson's disease exhibited marked improvement in motor symptoms after a regimen including this compound, allowing for reduced dosages of levodopa.
  • Case Study 2 : In treatment-resistant bipolar depression, a combination therapy involving this compound resulted in significant mood stabilization over a six-month follow-up period.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy FocusOutcome ObservedReference
Parkinson's DiseaseMotor function improvementSignificant reduction in UPDRS scores
Restless Legs SyndromeSymptom severityImproved sleep quality and reduced symptoms
Chronic Pain ManagementMorphine toleranceReduced withdrawal symptoms
Bipolar DepressionTreatment-resistant casesMood stabilization observed

Properties

CAS No.

1254579-15-1

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

(6S)-6-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C9H15N3S/c1-2-11-6-3-4-7-8(5-6)13-9(10)12-7/h6,11H,2-5H2,1H3,(H2,10,12)/t6-/m0/s1

InChI Key

AXRIBUURQVTZPJ-LURJTMIESA-N

Isomeric SMILES

CCN[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

CCNC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.